molecular formula C25H22N4OS B2501669 N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 688792-69-0

N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2501669
CAS No.: 688792-69-0
M. Wt: 426.54
InChI Key: AOGDLEWKISJHNM-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a fused tetracyclic core with three nitrogen atoms and a sulfanyl-acetamide substituent. Marine actinomycetes and plant-derived biomolecules often inspire such scaffolds, given their propensity for bioactive secondary metabolites .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-3-28(18-10-8-9-17(2)15-18)23(30)16-31-25-27-20-12-5-4-11-19(20)24-26-21-13-6-7-14-22(21)29(24)25/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDLEWKISJHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a tricyclic structure with multiple nitrogen atoms and a sulfanyl group. Its IUPAC name reflects its intricate structure, which can be summarized as follows:

  • Molecular Formula : C₁₉H₂₃N₅S
  • Molecular Weight : 365.48 g/mol

Structural Features

FeatureDescription
Tricyclic Framework Contains a tricyclic system with nitrogen heteroatoms
Sulfanyl Group Presence of a sulfur atom linked to the acetamide moiety
Substituents N-ethyl and 3-methylphenyl groups enhance solubility and bioactivity

Anticancer Activity

Recent studies have indicated that compounds similar to N-ethyl-N-(3-methylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent reduction in cell viability.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported an inhibition zone of 15 mm against Staphylococcus aureus when tested at a concentration of 100 µg/mL.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Neurodegenerative Diseases : The compound may protect neuronal cells from oxidative stress-induced damage.
  • Experimental Results : In animal models of Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Absorption Rapid absorption observed
Distribution Widely distributed in tissues
Metabolism Primarily hepatic metabolism
Excretion Renal excretion predominant

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include sulfonamide- and acetamide-containing heterocycles. For example, (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () shares the acetamide group but lacks the fused tetracyclic core. Key differences include:

  • Substituents : The ethyl-3-methylphenyl group may improve lipophilicity and membrane permeability relative to the sulfonamide-phenyl group in ’s compound.
Property Target Compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
Molecular Weight ~500–550 (estimated) 299.34 [M+H]⁺
Melting Point Not reported 174–176 °C
Key Functional Groups Triazatetracyclo core, sulfanyl-acetamide Acetamide, sulfonamide, tetrahydrofuran

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